2-Norbornanecarboxylic acid, exo-
Overview
Description
2-Norbornanecarboxylic acid, exo- is a bicyclic compound with the molecular formula C8H12O2. It is known for its unique structural properties, which make it a versatile building block in various chemical syntheses. This compound is often used in the field of material science due to its ability to form polymers and other functional materials.
Mechanism of Action
Target of Action
It is known that this compound is a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers .
Mode of Action
It is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . Additionally, it can function as a ligand for coordination chemistry and catalysis .
Biochemical Pathways
Its use in the synthesis of various functional materials suggests that it may influence the pathways related to material science and polymer chemistry .
Result of Action
It is known to influence the optical, magnetic, or electronic properties of surfaces or nanoparticles when used to modify them .
Biochemical Analysis
Biochemical Properties
2-Norbornanecarboxylic acid, exo-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . Additionally, it can function as a ligand for coordination chemistry and catalysis, influencing the activity of metal ions in biochemical processes . The interactions between 2-Norbornanecarboxylic acid, exo-, and these biomolecules are primarily based on its ability to form stable complexes and modify the reactivity of the active sites of enzymes and proteins.
Cellular Effects
The effects of 2-Norbornanecarboxylic acid, exo-, on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the transport of thyroid hormones in placental cells, which can have implications for fetal development and maternal health . Additionally, 2-Norbornanecarboxylic acid, exo-, may suppress tumor progression and apoptosis by inhibiting amino acid transport across cell membranes .
Molecular Mechanism
At the molecular level, 2-Norbornanecarboxylic acid, exo-, exerts its effects through various binding interactions with biomolecules. It can act as a ligand, forming complexes with metal ions and influencing their catalytic activity . This compound is also involved in enzyme inhibition or activation, depending on the specific biochemical context. For example, it can inhibit amino acid transporters, thereby affecting nutrient uptake and cellular metabolism . The changes in gene expression induced by 2-Norbornanecarboxylic acid, exo-, are likely mediated through its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Norbornanecarboxylic acid, exo-, can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. In vitro studies have shown that 2-Norbornanecarboxylic acid, exo-, can maintain its activity over extended periods, while in vivo studies suggest that its effects may diminish over time due to metabolic degradation . Understanding the temporal dynamics of this compound is crucial for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Norbornanecarboxylic acid, exo-, vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and inducing apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Norbornanecarboxylic acid, exo-, can exert its beneficial effects without causing harm.
Metabolic Pathways
2-Norbornanecarboxylic acid, exo-, is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, it has been shown to inhibit amino acid transporters, thereby influencing the overall metabolic balance within cells . Understanding the metabolic pathways of 2-Norbornanecarboxylic acid, exo-, is essential for elucidating its role in biochemical processes.
Transport and Distribution
Within cells and tissues, 2-Norbornanecarboxylic acid, exo-, is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of 2-Norbornanecarboxylic acid, exo-, are critical for its function, as they determine the concentration and availability of the compound in different cellular environments.
Subcellular Localization
The subcellular localization of 2-Norbornanecarboxylic acid, exo-, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of 2-Norbornanecarboxylic acid, exo-, is important for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Norbornanecarboxylic acid, exo- can be synthesized through several methods:
Rearrangement and Hydrogenolysis: One method involves the concurrent rearrangement and hydrogenolysis of endo-2-bromo-2-norbornanecarboxylic acid.
Reduction and Hydrolysis: Another method includes the sequential reduction and hydrolysis of exo-2-bromo-1-norbornanecarboxamide.
Ozonolysis: This compound can also be prepared by the ozonolysis of 1-(4-methoxyphenyl)norbornane.
Carbonation: The carbonation of 1-norbornyllithium is another synthetic route.
Industrial Production Methods: Industrial production methods for 2-Norbornanecarboxylic acid, exo- typically involve large-scale versions of the synthetic routes mentioned above, optimized for efficiency and yield.
Chemical Reactions Analysis
2-Norbornanecarboxylic acid, exo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylate derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted norbornane derivatives.
Scientific Research Applications
2-Norbornanecarboxylic acid, exo- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing polymers, dendrimers, and self-assembled monolayers.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
5-Norbornene-2-carboxylic acid: A mixture of endo and exo forms, predominantly endo.
cis-5-Norbornene-exo-2,3-dicarboxylic anhydride: Another norbornene derivative with different functional groups.
5-Norbornene-2-methanol: A norbornene derivative with a hydroxyl group.
Uniqueness: 2-Norbornanecarboxylic acid, exo- is unique due to its exo- configuration, which imparts distinct chemical properties and reactivity compared to its endo- counterparts. This configuration makes it particularly useful in the synthesis of polymers and other advanced materials.
Properties
CAS No. |
934-29-2 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)/t5-,6+,7+/m0/s1 |
InChI Key |
JESWDXIHOJGWBP-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2C(=O)O |
SMILES |
C1CC2CC1CC2C(=O)O |
Canonical SMILES |
C1CC2CC1CC2C(=O)O |
934-29-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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